molecular formula C23H23NO6 B2562409 Ethyl 4-((9-isopropyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate CAS No. 1010878-62-2

Ethyl 4-((9-isopropyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate

Cat. No. B2562409
CAS RN: 1010878-62-2
M. Wt: 409.438
InChI Key: BBSIUHSSUAOFDP-UHFFFAOYSA-N
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Description

Ethyl 4-((9-isopropyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate is a useful research compound. Its molecular formula is C23H23NO6 and its molecular weight is 409.438. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-((9-isopropyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-((9-isopropyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Optical Isomers and Central Nervous System Potency : Research on the optical isomers of related compounds has demonstrated that the S isomers exhibit significantly higher potency in affecting the central nervous system than the R isomers. This highlights the importance of stereochemistry in the biological activity of these compounds (Howe et al., 1976).
  • Novel Thrombin-Receptor Antagonists : A study synthesized a novel compound as a thrombin-receptor antagonist, indicating potential therapeutic applications. This research emphasizes the synthetic flexibility and biological relevance of such compounds (郭瓊文, 2006).

Biological Activities and Applications

  • Antidepressant Properties : A series of compounds related to Ethyl 4-((9-isopropyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate were synthesized and evaluated for their antidepressant properties. Some derivatives exhibited activities slightly more potent than standard treatments, indicating their potential as antidepressant agents (de Sousa et al., 2006).
  • Antiplatelet Activity : Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate and its derivatives have been investigated for their antiplatelet activities. One compound showed potent inhibitory effects on platelet aggregation, suggesting its potential as a novel antiplatelet drug candidate (Chen et al., 2008).

Polymer Science and Materials Chemistry

  • Polymer Chemistry : Research on the copolymerization of related compounds has revealed the ability to induce and erase photoinduced birefringence in polymer films. This property is significant for applications in optical data storage and photonic devices (Meng et al., 1996).

properties

IUPAC Name

ethyl 4-[(4-oxo-9-propan-2-yl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl)oxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO6/c1-4-27-23(26)15-5-7-16(8-6-15)30-20-12-28-22-17(21(20)25)9-10-19-18(22)11-24(13-29-19)14(2)3/h5-10,12,14H,4,11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSIUHSSUAOFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC4=C3CN(CO4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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